4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate
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Overview
Description
4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate is an organic compound with the molecular formula C16H23NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate typically involves the esterification of 4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol with propionic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinyl propanoate
- 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinyl propanoate
- 1,4-Dimethyl-3-phenyl-3-pyrrolidinyl propanoate
Uniqueness
4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
102280-77-3 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
(4-ethyl-1-methyl-3-phenylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C16H23NO2/c1-4-13-11-17(3)12-16(13,19-15(18)5-2)14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3 |
InChI Key |
VFVRCUAINDTTOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CC1(C2=CC=CC=C2)OC(=O)CC)C |
Origin of Product |
United States |
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